Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride
Description
Chemical Identification and Structural Analysis
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name for this compound is dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride , reflecting its core structural components:
- Morpholin-2-yl : A six-membered heterocyclic ring containing one oxygen and one nitrogen atom, with the nitrogen positioned at the 2nd carbon.
- Ethylamine side chain : A two-carbon chain attached to the morpholine nitrogen, terminating in a dimethylamino group.
- Dihydrochloride : Two hydrochloric acid molecules protonating the amine groups.
The compound’s CAS registry number is 873066-14-9 , and its molecular formula is C₈H₂₀Cl₂N₂O , with a molecular weight of 247.17 g/mol .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 873066-14-9 | |
| Molecular Formula | C₈H₂₀Cl₂N₂O | |
| Molecular Weight | 247.17 g/mol | |
| SMILES | CN(C)C[CH2]N1CCOCC1.Cl.Cl |
Molecular Structure and Stereochemical Considerations
The molecule comprises three distinct regions:
- Morpholine ring : A saturated six-membered ring with oxygen at position 1 and nitrogen at position 2.
- Ethyl linker : Connects the morpholine nitrogen to the dimethylamino group.
- Dimethylamino group : A tertiary amine with two methyl substituents.
Stereochemistry
- The morpholine ring adopts a chair conformation , with the nitrogen at position 2 in an axial or equatorial orientation depending on substituent interactions.
- The ethyl chain introduces potential rotational isomerism , though the dihydrochloride salt’s ionic nature may restrict free rotation.
- No chiral centers are present in the parent structure, but protonation at the amine groups could influence conformational preferences.
Figure 1: Proposed Molecular Structure
O
|
N—C—C—C—C
| |
C N(CH3)2
Spectroscopic Characterization
While experimental spectral data for this compound is limited in public databases, predictions can be made based on analogous structures:
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
- Strong absorption at 1100–1250 cm⁻¹ (C-O-C stretch, morpholine ring).
- 2500–3000 cm⁻¹ : N-H stretches (broad, protonated amines).
- Absence of free amine peaks due to salt formation.
Mass Spectrometry (MS)
Crystallographic Data and X-ray Diffraction Analysis
No published X-ray diffraction studies exist for this compound. However, crystallographic principles for similar dihydrochloride salts suggest:
- Crystal system : Likely monoclinic or orthorhombic.
- Unit cell parameters : Predicted to include hydrogen-bonding networks between chloride ions and protonated amines.
- Packing arrangement : Alternating layers of organic cations and chloride anions.
Challenges in Crystallization
- High hygroscopicity due to ionic nature.
- Conformational flexibility of the ethyl chain complicating crystal lattice formation.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H20Cl2N2O |
|---|---|
Molecular Weight |
231.16 g/mol |
IUPAC Name |
N,N-dimethyl-2-morpholin-2-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(2)5-3-8-7-9-4-6-11-8;;/h8-9H,3-7H2,1-2H3;2*1H |
InChI Key |
ADQHSJPVAJHDQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CNCCO1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Morpholine Core Functionalization
The morpholine ring is typically synthesized via cyclization reactions. A key intermediate, 2-(morpholin-2-yl)ethylamine , is prepared by reacting 2-aminoethanol with 1,2-dichloroethane in the presence of a base (e.g., NaOH) at 80–100°C. Subsequent N-alkylation introduces the dimethylamino group:
Step 1: Cyclization
$$
\text{2-Aminoethanol} + \text{1,2-Dichloroethane} \xrightarrow{\text{NaOH, 80°C}} \text{2-(Morpholin-2-yl)ethanol}
$$
Step 2: Amination
The hydroxyl group of 2-(morpholin-2-yl)ethanol is converted to an amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, followed by treatment with dimethylamine.
Direct Alkylation of Morpholine Derivatives
An alternative approach involves alkylating morpholine-2-carbaldehyde with dimethylamine under reductive amination conditions. This method employs sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5, yielding dimethyl[2-(morpholin-2-yl)ethyl]amine .
$$
\text{Morpholine-2-carbaldehyde} + \text{Me}_2\text{NH} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Dimethyl[2-(morpholin-2-yl)ethyl]amine}
$$
Yield : 68–72% after purification by column chromatography.
Hydrochlorination to Dihydrochloride Salt
The free base is converted to the dihydrochloride salt by treatment with hydrogen chloride (HCl) in anhydrous ether or ethanol. Excess HCl (2.2 equivalents) ensures complete protonation of both amine groups.
Conditions :
- Solvent: Ethanol (anhydrous)
- Temperature: 0–5°C (to prevent decomposition)
- Stirring Time: 2–4 hours
Workup : The precipitate is filtered, washed with cold ether, and dried under vacuum.
Scale-Up and Industrial Synthesis
Patent-Optimized Process (WO2019211868A1)
A large-scale synthesis involves:
- Bromination : Reacting 7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one with N-bromosuccinimide (NBS) in acetonitrile.
- Coupling : Using 4-(piperidin-4-yl)morpholine and cesium carbonate in DMF at 45–50°C.
- Hydrochlorination : Treating the product with HCl in ethanol.
Key Data :
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS | Acetonitrile | 25–30 | 85 |
| Coupling | Cs₂CO₃ | DMF | 45–50 | 94 |
| Hydrochlorination | HCl | Ethanol | 0–5 | 91 |
Microwave-Assisted Synthesis (RSC Obj. 2022)
Microwave irradiation reduces reaction times significantly. For example, coupling 4-(2-aminoethyl)morpholine with 3,5-dimethylisoxazole-4-boronic acid using PdCl₂(dppf) under microwave conditions (120°C, 10 minutes) achieves quantitative yields.
Purification and Characterization
- Crystallization : The dihydrochloride salt is recrystallized from acetone/water (3:1) to remove residual dimethylamine.
- Analytical Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Morpholine Alkylation | Low-cost reagents | Multi-step synthesis | 68–72 |
| Reductive Amination | High selectivity | Requires pH control | 75–80 |
| Patent Scale-Up | Scalable (>100 kg) | High solvent volume | 85–91 |
| Microwave | Rapid (10–30 min) | Specialized equipment | 90–95 |
Chemical Reactions Analysis
Types of Reactions: Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .
Scientific Research Applications
Synthesis of Bioactive Compounds
Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride serves as a crucial intermediate in the synthesis of various biologically active compounds. Its unique structure allows for modifications that can lead to novel therapeutic agents. For instance, it has been utilized in the development of g-secretase inhibitors and antagonists targeting human receptors, showcasing its importance in drug discovery .
Neuropharmacology
Research indicates that compounds similar to dimethyl[2-(morpholin-2-yl)ethyl]amine can influence neurotransmission pathways. Its structural characteristics may enhance interactions with neurotransmitter receptors, making it a candidate for developing treatments for neurological disorders .
Building Block for Complex Molecules
The compound is employed as a building block in organic synthesis, facilitating the creation of complex molecular architectures. Its ability to participate in various chemical reactions enables chemists to construct intricate structures necessary for advanced materials and pharmaceuticals .
Catalysis
This compound has potential applications as a catalyst in organic reactions, particularly those requiring basic conditions. Its basicity and nucleophilicity make it suitable for promoting reactions such as nucleophilic substitutions and additions .
Development of CRF Antagonists
In preclinical studies, dimethyl[2-(morpholin-2-yl)ethyl]amine derivatives have been evaluated for their efficacy as corticotropin-releasing factor (CRF) antagonists. These studies demonstrated that certain derivatives exhibited improved binding properties compared to existing compounds, indicating their potential in treating stress-related disorders .
Antimicrobial Activity Assessment
Research has shown that derivatives of dimethyl[2-(morpholin-2-yl)ethyl]amine possess antimicrobial properties against various pathogens. In vivo studies have highlighted their effectiveness against Staphylococcus aureus and Streptococcus pyogenes, suggesting their utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine Dihydrochloride
- Structure : Contains a pyrrolidine ring (five-membered, one nitrogen) instead of morpholine. The ethyl group is linked via an oxygen atom to the pyrrolidine’s 3-position.
- Molecular Formula : C₈H₂₀Cl₂N₂O; Molecular Weight: 231.16 .
- Key Differences :
- Smaller ring size (5 vs. 6 members) reduces steric hindrance but limits hydrogen-bonding capacity.
- The oxygen in the ether linkage (pyrrolidin-3-yloxy) introduces polarity but lacks the morpholine’s dual heteroatom (N, O) synergy.
- Applications : Pyrrolidine derivatives are common in bioactive molecules but may exhibit lower metabolic stability compared to morpholine analogs.
Dimethyl[2-(Piperidin-2-yl)ethyl]amine Dihydrochloride
- Structure : Features a piperidine ring (six-membered, one nitrogen) without oxygen.
- Molecular Formula : C₉H₂₂Cl₂N₂; Molecular Weight: 229.19 .
- Key Differences :
- Absence of oxygen reduces polarity and aqueous solubility.
- Piperidine’s higher basicity (pKa ~11) compared to morpholine (pKa ~8.4) affects protonation states under physiological conditions.
- Applications : Piperidine scaffolds are prevalent in CNS-targeting drugs but may require structural modifications to mitigate off-target effects.
[(2,3-Dimethoxyphenyl)methyl][2-(morpholin-4-yl)ethyl]amine Dihydrochloride
- Structure : Includes a morpholin-4-yl group and a 2,3-dimethoxyphenyl substituent.
- Molecular Formula : C₁₅H₂₆Cl₂N₂O₃; Molecular Weight: 353.29 .
- Morpholin-4-yl substitution (vs. 2-yl) alters ring conformation and electronic distribution.
- Applications : Such derivatives are explored in neurology and oncology for targeted receptor interactions.
Physicochemical and Pharmacological Comparisons
*Estimated based on structural analogs.
Biological Activity
Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
The compound exhibits its biological activity primarily through the modulation of neurotransmitter systems. It has been shown to interact with various receptors and enzymes, influencing neurotransmitter uptake and release. Specifically, it acts as an antagonist at nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission in the nervous system. This interaction may contribute to its effects on mood and cognition.
Biological Effects
- Antidepressant Activity : Research indicates that this compound may possess antidepressant properties. In animal models, it has been observed to reduce depressive behaviors, suggesting its potential utility in treating mood disorders.
- Anticancer Properties : Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, derivatives of similar morpholine-based compounds have demonstrated significant anticancer activity by inducing apoptosis in cancer cells through various pathways, including mitochondrial and receptor-mediated mechanisms .
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. It may help in reducing neuroinflammation and protecting neurons from oxidative stress, which are critical factors in neurodegenerative diseases.
Case Studies
- Antidepressant Efficacy : A study evaluating the effects of this compound in rodent models showed a significant reduction in immobility time during forced swim tests, indicating antidepressant-like effects. The compound was administered at varying doses (1 mg/kg to 10 mg/kg), with the 5 mg/kg dose showing optimal results.
- Cytotoxicity Against Cancer Cells : In vitro studies on human leukemia (K562) and cervical cancer (HeLa) cells revealed that the compound induced apoptosis at concentrations as low as 10 µM. The mechanism involved activation of caspases 3 and 7, which are markers for apoptotic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Reduced depressive behaviors | |
| Anticancer | Induced apoptosis in cancer cells | |
| Neuroprotective | Potential reduction in neuroinflammation |
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 10 | Caspase activation |
| HeLa (Cervical) | 15 | Apoptotic pathway activation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves alkylation of morpholine derivatives with a chloroethylamine precursor, followed by dihydrochloride salt formation. For example, reacting 2-(chloroethyl)dimethylamine with morpholine under reflux in a polar aprotic solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃) can yield the tertiary amine intermediate. Subsequent treatment with HCl gas in anhydrous ethanol generates the dihydrochloride salt. Optimizing stoichiometry (e.g., 1.2 equivalents of morpholine) and reaction time (12–24 hours) improves yield. Purity is monitored via TLC or LC-MS .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Elemental Analysis : Confirm Cl⁻ content (~21.5% for dihydrochloride) via titration or ion chromatography.
- Spectroscopy : ¹H/¹³C NMR (D₂O or DMSO-d₆) identifies proton environments (e.g., morpholine δ 3.6–4.0 ppm, dimethylamine δ 2.2–2.5 ppm).
- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ (calculated for C₈H₁₇N₂O·2HCl: ~237.1 g/mol).
- X-ray Crystallography : Single-crystal diffraction (using SHELXL or WinGX ) resolves salt geometry and hydrogen-bonding networks.
Q. What solvent systems are optimal for dissolving this compound in biological assays?
- Methodological Answer : The dihydrochloride salt exhibits high solubility in water (>100 mg/mL) and polar solvents (e.g., DMSO, ethanol). For cell-based assays, prepare stock solutions in sterile PBS (pH 7.4) to avoid solvent toxicity. Pre-filter (0.22 µm) to ensure sterility. Stability in aqueous buffers should be validated via HPLC over 24 hours .
Advanced Research Questions
Q. What strategies are effective in resolving crystallographic disorder in the hydrochloride salt form during X-ray structure determination?
- Methodological Answer : Crystallographic disorder in hydrochloride salts arises from dynamic protonation states or counterion mobility. Strategies include:
- Low-Temperature Data Collection (100 K) to reduce thermal motion.
- Twinned Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
- Occupancy Refinement : Partially occupy disordered Cl⁻ ions or solvent molecules.
- Validate with Hirshfeld surface analysis (CrystalExplorer) to confirm hydrogen-bonding plausibility .
Q. How can computational modeling predict the protonation states of the morpholine and dimethylamine groups under physiological conditions?
- Methodological Answer :
- pKa Prediction : Tools like MarvinSketch or Epik estimate pKa values (morpholine: ~8.3; dimethylamine: ~10.7). At physiological pH (7.4), morpholine remains partially protonated, while dimethylamine is fully protonated.
- Molecular Dynamics (MD) : Simulate solvation in explicit water using AMBER or GROMACS. Monitor hydrogen bonding between NH⁺ and Cl⁻ ions to validate salt stability.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compare experimental vs. theoretical bond lengths .
Q. What analytical challenges arise in quantifying trace impurities (e.g., alkylation byproducts) during scale-up synthesis?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities via MRM transitions (e.g., m/z 180 → 123 for unreacted chloroethylamine).
- Limits of Detection (LOD) : Achieve <0.1% impurity detection by spiking standards and validating linearity (R² > 0.995).
- Pharmacopeial Compliance : Follow USP/EP guidelines for residual solvents (e.g., acetonitrile ≤ 410 ppm) and heavy metals (≤20 µg/g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
